molecular formula C16H19ClN4O3 B12912142 N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide CAS No. 89758-15-6

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide

Cat. No.: B12912142
CAS No.: 89758-15-6
M. Wt: 350.80 g/mol
InChI Key: DSENBHMHFBZYCL-UHFFFAOYSA-N
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Description

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, while the morpholine moiety is often incorporated via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Properties

CAS No.

89758-15-6

Molecular Formula

C16H19ClN4O3

Molecular Weight

350.80 g/mol

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylbutanamide

InChI

InChI=1S/C16H19ClN4O3/c17-13-5-2-1-4-12(13)15-19-20-16(24-15)18-14(22)6-3-7-21-8-10-23-11-9-21/h1-2,4-5H,3,6-11H2,(H,18,20,22)

InChI Key

DSENBHMHFBZYCL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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